3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium (HMOB) is a compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a unique structure that makes it suitable for use in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium has several potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium has been shown to be an effective catalyst for various chemical reactions, including the oxidation of alcohols and the synthesis of esters. Additionally, 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium has been used in the synthesis of organic compounds and as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is not fully understood. However, it is believed that 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium acts as a Lewis acid catalyst, which promotes the reaction by accepting an electron pair from the reactant. This mechanism has been observed in various chemical reactions involving 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium. However, studies have shown that 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is non-toxic and does not have any significant effects on living organisms. Therefore, it is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is its ease of synthesis. The synthesis method is relatively simple and can be performed in a laboratory setting. Additionally, 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is stable and can be stored for long periods without degradation. However, one limitation of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium. One area of research is in the development of new catalytic reactions using 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium. Additionally, there is potential for 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium to be used in the synthesis of new organic compounds with unique properties. Further research is also needed to understand the mechanism of action of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium and its potential applications in various fields.
Conclusion
In conclusion, 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is a promising compound with potential applications in various fields, including catalysis and organic chemistry. The synthesis method is relatively simple, and 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is stable and non-toxic. Further research is needed to fully understand the mechanism of action of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium involves the reaction of 4-methylbenzimidazole with potassium permanganate in the presence of sulfuric acid. The reaction yields 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium as a yellowish-brown powder. This method is relatively simple and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
15966-50-4 |
---|---|
Produktname |
3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3-hydroxy-4-methyl-1-oxidobenzimidazol-1-ium |
InChI |
InChI=1S/C8H8N2O2/c1-6-3-2-4-7-8(6)10(12)5-9(7)11/h2-5,12H,1H3 |
InChI-Schlüssel |
OBLKUOPPKZKVEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)[N+](=CN2O)[O-] |
Kanonische SMILES |
CC1=C2C(=CC=C1)[N+](=CN2O)[O-] |
Synonyme |
Benzimidazole, 1-hydroxy-4-methyl-, 3-oxide (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.